molecular formula C16H22BrNO3 B1446119 Tert-butyl (2-(4-bromophenoxy)ethyl)(cyclopropyl)carbamate CAS No. 1505516-03-9

Tert-butyl (2-(4-bromophenoxy)ethyl)(cyclopropyl)carbamate

Cat. No.: B1446119
CAS No.: 1505516-03-9
M. Wt: 356.25 g/mol
InChI Key: NCYYXYWUMGGMPM-UHFFFAOYSA-N
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Description

Tert-butyl (2-(4-bromophenoxy)ethyl)(cyclopropyl)carbamate: is a chemical compound with the molecular formula C16H22BrNO3 and a molecular weight of 356.25 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a bromophenoxy group, and a cyclopropyl group. It is used in various research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of tert-butyl (2-(4-bromophenoxy)ethyl)(cyclopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(4-bromophenoxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl (2-(4-bromophenoxy)ethyl)(cyclopropyl)carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, acids like hydrochloric acid, and oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl (2-(4-bromophenoxy)ethyl)(cyclopropyl)carbamate is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs, often involves this compound due to its unique chemical properties.

    Industry: It is used in the development of new materials and chemical processes, leveraging its reactivity and stability

Mechanism of Action

The mechanism of action of tert-butyl (2-(4-bromophenoxy)ethyl)(cyclopropyl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Tert-butyl (2-(4-bromophenoxy)ethyl)(cyclopropyl)carbamate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and stability, making it valuable for diverse research applications.

Properties

IUPAC Name

tert-butyl N-[2-(4-bromophenoxy)ethyl]-N-cyclopropylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18(13-6-7-13)10-11-20-14-8-4-12(17)5-9-14/h4-5,8-9,13H,6-7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYYXYWUMGGMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCOC1=CC=C(C=C1)Br)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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